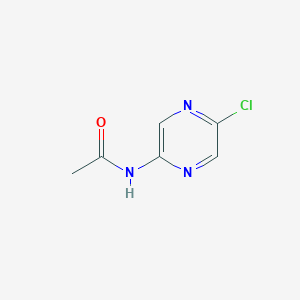

N-(5-chloropyrazin-2-yl)acetamide

描述

N-(5-Chloropyrazin-2-yl)acetamide is an acetamide derivative featuring a pyrazine ring substituted with a chlorine atom at the 5-position and an acetamide group at the 2-position. Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at para positions, imparts unique electronic and steric properties to the molecule. The chlorine substituent enhances electrophilicity and may influence metabolic stability and target binding. This compound is of interest in medicinal chemistry due to the pharmacological versatility of acetamide derivatives, which are frequently explored for antimicrobial, antifungal, and anti-inflammatory activities .

属性

CAS 编号 |

136309-12-1 |

|---|---|

分子式 |

C6H6ClN3O |

分子量 |

171.58 g/mol |

IUPAC 名称 |

N-(5-chloropyrazin-2-yl)acetamide |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)10-6-3-8-5(7)2-9-6/h2-3H,1H3,(H,9,10,11) |

InChI 键 |

XFGHFVDGSPMWCQ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CN=C(C=N1)Cl |

规范 SMILES |

CC(=O)NC1=CN=C(C=N1)Cl |

产品来源 |

United States |

科学研究应用

Chemical Synthesis and Organic Chemistry

N-(5-chloropyrazin-2-yl)acetamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions:

- Transition Metal-Catalyzed Reactions : The compound is employed in transition metal-catalyzed functionalization processes, facilitating the synthesis of diverse pyrazine derivatives. For instance, it has been involved in Sonogashira coupling reactions to produce 6-substituted-5H-pyrrolo[2,3-b]pyrazines with yields ranging from 41% to 67%.

- Ligand Development : It is used to design ligands for catalysis, enhancing the efficiency of chemical reactions by providing specific binding sites.

Biological Activities

Research indicates that this compound exhibits promising biological activities:

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects. Studies have shown that derivatives related to this compound can inhibit bacterial growth effectively. For example, certain analogs demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with anti-biofilm activities noted at concentrations as low as 50 μg/mL .

Anticancer Potential

The compound's structural features allow it to interact with biological targets relevant to cancer therapy. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MDA-MB-231, showcasing a considerable increase in annexin V-FITC positive cells compared to controls . Its mechanism may involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Medicinal Applications

This compound is being explored as a potential therapeutic agent due to its ability to interact with various biological targets:

- Drug Development : The compound's unique structure enhances its binding affinity to specific receptors or enzymes, making it a candidate for drug development aimed at treating infections or cancer.

- Mechanism of Action Studies : Ongoing research focuses on elucidating its mechanism of action through molecular docking studies, which suggest favorable interactions with key proteins involved in disease processes .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Material Development : The compound is being studied for its role in developing new materials with specific properties, particularly in the pharmaceutical industry where it can contribute to the formulation of novel drugs and therapeutic agents.

Data Summary

The following table summarizes the key characteristics and applications of this compound:

| Application Area | Specific Uses | Outcomes/Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in transition metal-catalyzed reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant inhibition against bacteria; induces apoptosis |

| Medicinal Applications | Potential therapeutic agent | Investigated for binding interactions with disease targets |

| Industrial Use | Development of new materials | Contributes to pharmaceutical formulations |

Case Studies

- Antimicrobial Activity Study : A series of substituted pyrazinyl compounds were synthesized and evaluated for their antimicrobial activity against M. tuberculosis. Among these, compounds containing the pyrazine structure exhibited promising results, suggesting that modifications like those seen in this compound could enhance efficacy against resistant strains .

- Cancer Research : In a study focusing on the anticancer properties of pyrazine derivatives, this compound was shown to significantly increase apoptosis rates in MDA-MB-231 cells compared to control groups. This highlights its potential as a lead compound for further drug development targeting breast cancer .

- Molecular Docking Analysis : Docking studies revealed that this compound interacts favorably with specific enzymes involved in cancer progression, indicating its potential utility as a therapeutic agent in targeted therapies .

相似化合物的比较

Substituent Effects on Pharmacological Activity

Acetamide derivatives exhibit diverse biological activities depending on substituents. For example:

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) and Compound 48 (N-(3-isopropylphenyl) analog) demonstrated potent activity against gram-positive bacteria, attributed to the sulfonyl-piperazine moiety enhancing membrane penetration .

- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazino)acetamide () incorporates a trifluoromethyl group, which increases lipophilicity and metabolic resistance compared to the pyrazine-based compound .

Key Insight : Chlorine in N-(5-chloropyrazin-2-yl)acetamide offers a balance of electronegativity and size, optimizing interactions with bacterial enzymes or fungal cell walls compared to bulkier halogens like bromine .

Heterocyclic Core Modifications

The choice of heterocycle significantly impacts activity:

Pharmacological Profiles

准备方法

Direct Acetylation of 5-Chloropyrazin-2-Amine

The most straightforward route involves the acetylation of 5-chloropyrazin-2-amine using acetylating agents such as acetic anhydride or acetyl chloride. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon.

Typical Procedure :

5-Chloropyrazin-2-amine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Acetic anhydride (1.2 eq) is added dropwise at 0°C, followed by catalytic pyridine (0.1 eq) to scavenge HCl. The reaction is stirred at room temperature for 6–12 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 5% sodium bicarbonate and brine, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethanol/water (1:3) to yield N-(5-chloropyrazin-2-yl)acetamide as white crystals.

Critical Parameters :

-

Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing intermediates.

-

Temperature Control : Exothermic reactions require cooling to minimize side reactions like over-acetylation.

-

Purification : Recrystallization in ethanol/water achieves >95% purity, confirmed by melting point (mp 142–144°C) and HPLC.

Advanced Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Coupling for Functionalized Intermediates

Recent advancements employ cross-coupling strategies to introduce the acetamide moiety onto pre-functionalized pyrazine rings. For example, Suzuki-Miyaura coupling of 5-chloro-2-iodopyrazine with acetylated boronates enables precise control over regioselectivity.

Representative Protocol :

A mixture of 5-chloro-2-iodopyrazine (1.0 eq), acetamide boronic acid pinacol ester (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in degassed toluene/water (4:1) is heated at 80°C for 24 hours. The product is extracted with ethyl acetate, purified via silica gel chromatography (hexane:ethyl acetate, 3:1), and isolated in 78% yield.

Advantages :

-

Avoids harsh acetylation conditions.

-

Compatible with electron-deficient heterocycles.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 8.45 (s, 1H, pyrazine H-3), 8.62 (s, 1H, pyrazine H-6), 10.32 (s, 1H, NH). The singlet at δ 2.15 confirms the acetyl group, while aromatic protons appear deshielded due to the electron-withdrawing chlorine.

Infrared (IR) Spectroscopy

Key absorption bands include:

-

3280 cm⁻¹ (N–H stretch),

-

1665 cm⁻¹ (C=O stretch),

-

1550 cm⁻¹ (C–N stretch),

-

680 cm⁻¹ (C–Cl bend).

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Acetylation | Acetic anhydride, pyridine | 85 | 95 | Simplicity, low cost |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃ | 78 | 98 | Regioselectivity, scalability |

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale synthesis prioritizes solvent recycling (e.g., DCM distillation) and HCl neutralization using Ca(OH)₂ to generate CaCl₂ as a byproduct.

Process Optimization via DoE

Design of Experiments (DoE) models identify optimal parameters:

-

Molar Ratio : 1:1.1 (amine:acetic anhydride),

-

Temperature : 25°C,

-

Reaction Time : 8 hours.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloropyrazin-2-yl)acetamide, and how can reaction efficiency be monitored?

- Methodology :

- Reaction Setup : Reflux a mixture of the starting amine (e.g., 5-chloropyrazin-2-amine) with chloroacetyl chloride in triethylamine as a base and solvent. Maintain stoichiometric ratios (e.g., 1:1 molar ratio) to minimize side reactions .

- Monitoring : Use thin-layer chromatography (TLC) with a polar solvent system (e.g., ethyl acetate/hexane) to track reaction progress. Spots corresponding to the product and intermediates can be visualized under UV light .

- Purification : Isolate the product via vacuum filtration after cooling, followed by recrystallization using solvents like pet-ether or ethanol to improve purity .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of N-(5-chloropyrazin-2-yl)acetamide?

- Methodology :

- Infrared Spectroscopy (IR) : Identify key functional groups:

- C=O stretch (amide I band) at ~1650–1680 cm⁻¹.

- N–H bend (amide II band) at ~1550 cm⁻¹.

- C–Cl stretch in the pyrazine ring at ~550–750 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for acetamide methyl protons (~2.1–2.3 ppm) and aromatic protons on the pyrazine ring (8.2–8.8 ppm).

- ¹³C NMR : Confirm carbonyl carbon (~170 ppm) and chlorinated pyrazine carbons (~140–150 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) elucidate the electronic properties of N-(5-chloropyrazin-2-yl)acetamide?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate HOMO-LUMO gaps to predict reactivity and charge transfer potential. A smaller gap (~3–5 eV) suggests higher reactivity .

- Molecular Electrostatic Potential (MESP) : Map electrostatic surfaces to identify nucleophilic/electrophilic sites. The chloro and amide groups often show distinct charge distributions .

- Validation : Compare computed FTIR spectra with experimental data to confirm accuracy .

Q. How can researchers resolve contradictions in spectral or crystallographic data for structurally similar acetamides?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For example, conflicting NMR signals may arise from tautomerism; single-crystal X-ray diffraction can unambiguously confirm bond lengths and angles .

- Dynamic NMR Studies : Use variable-temperature NMR to detect rotational barriers or conformational changes in the amide group .

- Computational Refinement : Apply DFT-based geometry optimization to reconcile experimental and theoretical data .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of N-(5-chloropyrazin-2-yl)acetamide derivatives?

- Methodology :

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing chlorine with fluorine or methyl groups) to assess impacts on bioactivity .

- In Vitro Assays : Test derivatives for antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cytotoxicity). Correlate results with electronic properties (e.g., HOMO-LUMO gaps) .

- Crystallographic Analysis : Resolve crystal structures to link molecular packing or hydrogen-bonding patterns with observed activity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound?

- Methodology :

- Parameter Optimization : Adjust computational settings (e.g., basis sets, solvation models) to better match experimental conditions. For example, include solvent effects in DFT calculations if recrystallization used ethanol .

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., NMR integration errors) and computational approximations (e.g., basis set limitations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。